Lanthanum(III) nitrate hydrate
Description
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Structure
2D Structure
Properties
IUPAC Name |
lanthanum(3+);trinitrate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/La.3NO3.H2O/c;3*2-1(3)4;/h;;;;1H2/q+3;3*-1; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVMFKXBHFRRAAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.[La+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2LaN3O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00662309 | |
| Record name | Lanthanum nitrate--water (1/3/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00662309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100587-94-8 | |
| Record name | Lanthanum nitrate--water (1/3/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00662309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lanthanum(III) nitrate hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies for Lanthanum Iii Nitrate Hydrate
Conventional Synthetic Routes and Optimization
The traditional synthesis of Lanthanum(III) nitrate (B79036) hydrate (B1144303) relies on the acid-base reaction between a lanthanum source and nitric acid. Optimization of this process involves careful selection of precursors and control of reaction parameters to maximize yield and purity.
Reaction of Lanthanum(III) Oxide with Nitric Acid Pathways
The most common and direct method for synthesizing Lanthanum(III) nitrate involves the reaction of Lanthanum(III) oxide (La₂O₃) with nitric acid (HNO₃). smolecule.com The chemical equation for this reaction is:
La₂O₃ + 6HNO₃ → 2La(NO₃)₃ + 3H₂O wikipedia.orgsmolecule.com
This reaction is typically followed by crystallization to obtain the hydrated salt, most commonly the hexahydrate (La(NO₃)₃·6H₂O). chemicalbook.com Alternative precursors to Lanthanum(III) oxide include Lanthanum(III) hydroxide (B78521) (La(OH)₃) and Lanthanum(III) carbonate (La₂(CO₃)₃). chemicalbook.com These materials also react with nitric acid to yield the desired product, as shown in the following pathways:
From Lanthanum(III) Hydroxide: La(OH)₃ + 3HNO₃ → La(NO₃)₃ + 3H₂O chemicalbook.com
From Lanthanum(III) Carbonate: La₂(CO₃)₃ + 6HNO₃ → 2La(NO₃)₃ + 3CO₂ + 3H₂O chemicalbook.com
The choice of precursor can influence the reaction's reactivity and safety profile. For instance, using lanthanum carbonate is noted for its reduced exothermicity, which enhances safety during synthesis.
Process Parameters and Yield Enhancement Strategies
Maximizing the yield and purity of Lanthanum(III) nitrate hydrate depends on controlling key process parameters. For the conventional acid dissolution method, this includes managing reactant concentrations, temperature, and the final crystallization process.
For the reaction with Lanthanum(III) carbonate, 4 M nitric acid is added dropwise to a suspension of the carbonate in deionized water at 25°C until the evolution of carbon dioxide ceases. When using Lanthanum(III) hydroxide, a slurry is treated with 3 M nitric acid at a slightly elevated temperature of 40°C until a clear solution is formed. Following the complete dissolution of the precursor, the resulting solution is filtered and concentrated, often using a rotary evaporator, to induce crystallization of the hydrated salt. The selection of the starting material has a direct impact on the final yield and purity of the product.
Table 1: Yield and Purity Comparison for Different Precursors
| Starting Material | Yield (%) | Purity (%) |
|---|---|---|
| Lanthanum(III) Oxide | 92 | 99.5 |
| Lanthanum(III) Carbonate | 88 | 99.2 |
| Lanthanum(III) Hydroxide | 90 | 99.3 |
Data sourced from a comparative study of conventional synthesis methods.
Eco-Friendly and Novel Synthesis Approaches
Recent research has focused on developing more environmentally benign and efficient methods for synthesizing this compound, moving away from traditional solvent-heavy processes.
Solvent-Free Mechanochemical Synthesis Utilizing Solid Nitric Acid Donors
A notable eco-friendly advancement is the development of solvent-free mechanochemical synthesis. This method avoids the use of liquid solvents, which reduces waste and potential environmental impact. researchgate.net The synthesis involves grinding Lanthanum(III) oxide with a solid nitric acid donor, such as ammonium (B1175870) nitrate (NH₄NO₃), in a ball mill. The reaction proceeds as follows:
La₂O₃ + 6NH₄NO₃ → 2La(NO₃)₃ + 6NH₃ + 3H₂O
This approach is part of a broader trend in chemical synthesis that emphasizes efficiency and sustainability. idsi.md Mechanochemical methods are often rapid, require simple apparatus, and can produce materials that are difficult to obtain through traditional solution-based routes. researchgate.netmdpi.com
Low-Temperature Synthesis Protocols
Synthesizing this compound at or near ambient temperatures represents another avenue for creating more sustainable processes. Low-temperature protocols minimize the energy input required for heating. For example, the reaction of Lanthanum(III) carbonate with nitric acid can be effectively carried out at 25°C. Similarly, the complexation of lanthanum ions with certain ligands to form nitrate-containing structures has been demonstrated at room temperature. beilstein-journals.org These methods contrast with syntheses that require heating to dissolve precursors or to drive the reaction to completion. iucr.org
Purity and Hydration State Control in Synthesis
The utility of this compound in applications such as catalyst and advanced material synthesis often depends on its purity and specific hydration state. americanelements.com
Controlling the degree of hydration, primarily to obtain the common hexahydrate form, is achieved through careful management of the crystallization process from an aqueous solution. smolecule.com The thermal behavior of the hexahydrate shows that dehydration begins at approximately 40°C. wikipedia.org Thermal analysis indicates that the six water molecules are lost in multiple steps as the temperature is increased towards 215°C, after which decomposition of the nitrate begins. researchgate.netjournalijdr.com This thermal sensitivity underscores the need for precise temperature control during drying to isolate a specific hydrate. For certain applications requiring an anhydrous salt, the hydrate can be dried under an inert gas flow at elevated temperatures. acs.org
Crystallographic and Supramolecular Architecture of Lanthanum Iii Nitrate Hydrate
Single Crystal X-ray Diffraction Analysis of Lanthanum(III) Nitrate (B79036) Hydrate (B1144303) Structures
Single-crystal X-ray diffraction is a powerful technique that provides precise information about the atomic arrangement in a crystalline solid. Studies on lanthanum(III) nitrate hydrate and its derivatives have elucidated key structural features.
Elucidation of Coordination Polyhedra and Geometry
In the solid state, the lanthanum(III) ion is typically surrounded by oxygen atoms from both nitrate anions and water molecules, forming a coordination polyhedron. The geometry of this polyhedron is a defining characteristic of the crystal structure.
In a study of pentaaquatris(nitrato)lanthanum(III) hydrate, [La(NO₃)₃(H₂O)₅]·H₂O, the lanthanum atom is 11-coordinate. researchgate.net It is bonded to three bidentate nitrate groups and five water molecules. researchgate.net The La-O distances to the nitrate oxygens range from 2.617 to 2.875 Å, while the La-O distances to the water oxygens are in the range of 2.526 to 2.668 Å. researchgate.net
Molecular dynamics simulations of lanthanum(III) nitrate in methanol (B129727)/ethyl ammonium (B1175870) nitrate mixtures have shown that the coordination number of the La³⁺ ion can vary. acs.orgnih.gov In pure methanol, a 10-fold coordination with a bicapped square antiprism geometry is favored. nih.gov As the concentration of ethyl ammonium nitrate increases, the coordination number shifts towards a 12-coordinated icosahedral geometry. acs.orgnih.gov
In the double nitrate hydrate, [La(NO₃)₆]₂[Ni(H₂O)₆]₃·6H₂O, the lanthanum atom is coordinated by 12 oxygen atoms from six bidentate nitrate groups, forming a slightly distorted icosahedron. iucr.orgiucr.org The La-O distances in this complex range from 2.6339(8) to 2.7012(8) Å. iucr.org
Table 1: Coordination Environment of Lanthanum(III) in Selected Nitrate Hydrates
| Compound | Coordination Number | Coordination Geometry | La-O(nitrate) Bond Lengths (Å) | La-O(water) Bond Lengths (Å) |
| [La(NO₃)₃(H₂O)₅]·H₂O researchgate.net | 11 | - | 2.617 - 2.875 | 2.526 - 2.668 |
| [La(NO₃)₆]₂[Ni(H₂O)₆]₃·6H₂O iucr.orgiucr.org | 12 | Distorted Icosahedron | 2.6339(8) - 2.7012(8) | - |
Hydrogen Bonding Networks and Intermolecular Interactions
Hydrogen bonds play a crucial role in stabilizing the crystal structures of hydrated salts. In lanthanum(III) nitrate hydrates, water molecules and nitrate ions are involved in extensive hydrogen-bonding networks.
In the structure of [La(NO₃)₃(H₂O)₅]·H₂O, the uncoordinated water molecule participates in the hydrogen bond network. researchgate.net In the double nitrate hydrate [La(NO₃)₆]₂[Ni(H₂O)₆]₃·6H₂O, the [La(NO₃)₆]³⁻ and [Ni(H₂O)₆]²⁺ ions are linked by hydrogen bonds involving water molecules. iucr.org This arrangement forms an intricate network of interpenetrating honeycomb lattices arranged in layers, which are further stabilized by strong hydrogen bonds. iucr.orgresearchgate.net The sheets are held together by van der Waals forces. iucr.org
Structural Characterization of Double Nitrate Hydrates Involving Lanthanum(III)
Double nitrates containing lanthanum(III) and a divalent transition metal cation are a well-studied class of compounds. A high-resolution crystal structure of bis[hexakis(nitrato-κ²O,O')lanthanum(III)] tris[hexaaquanickel(II)] hexahydrate, [La(NO₃)₆]₂[Ni(H₂O)₆]₃·6H₂O, has been determined. iucr.orggrafiati.com This compound crystallizes in the hexagonal space group R-3. iucr.org The structure consists of [La(NO₃)₆]³⁻ icosahedra and [Ni(H₂O)₆]²⁺ octahedra. iucr.orgresearchgate.net These polyhedra form a complex network of interpenetrating honeycomb lattices arranged in layers, which are stabilized by strong hydrogen bonds. iucr.orgresearchgate.net
Polymorphism and Hydration State Influence on Crystal Structure
The crystal structure of lanthanum(III) nitrate is highly dependent on its hydration state. Different numbers of water molecules in the crystal lattice lead to different crystal structures, a phenomenon known as polymorphism.
The thermal decomposition of lanthanum nitrate hexahydrate can lead to the formation of two polymorphic phases of lanthanum nitrate tetrahydrate. researchgate.net The α phase has a monoclinic unit cell with the space group P2₁/m. researchgate.net The structure of lanthanum hydroxide (B78521) nitrate, La(OH)₂NO₃, has also been investigated and found to have a noncentrosymmetric space group P2₁. researchgate.net
Spectroscopic Characterization and Electronic Structure Investigations
X-ray Absorption Spectroscopy (XAS) for Solvation Shell Determination
X-ray Absorption Spectroscopy (XAS) is a powerful technique for determining the local structure around the lanthanum ion, providing details about its solvation shell. acs.orgnih.govresearchgate.netacs.org By analyzing the extended X-ray absorption fine structure (EXAFS), information on the coordination number and bond distances of the La³⁺ ion can be obtained. nih.gov
In aqueous solutions, XAS studies have been instrumental in understanding the coordination environment of La³⁺. In mixtures of ethylammonium (B1618946) nitrate (B79036) (EAN) and water, as the concentration of the ionic liquid increases, water molecules in the first solvation shell of the La³⁺ ion are progressively replaced by nitrate anions. uniroma1.it The coordination of the nitrate ligands can be monodentate or bidentate. acs.org In pure methanol (B129727), the nitrate anions enter the first solvation shell and form inner-sphere complexes, a behavior different from that in water where the salt is fully dissociated. nih.govresearchgate.net
A combined molecular dynamics and XAS study of La(NO₃)₃ in methanol/EAN mixtures revealed that the La³⁺ first solvation shell transitions from a 10-fold coordinated bicapped square antiprism geometry in pure methanol (with monodentate nitrate ligands) to a 12-fold coordinated icosahedral structure in pure EAN (with both mono- and bidentate nitrate ligands). acs.orgnih.govacs.org In these mixed solvent systems, both methanol molecules and nitrate anions are found to coordinate the La³⁺ ion across the entire concentration range, except in pure EAN. acs.orgacs.org The coordination number of La³⁺ in these systems shows great adaptability to the changing composition of the solvent. nih.gov
| Solvent System | Coordination Number | Geometry | Nitrate Coordination | Reference |
|---|---|---|---|---|
| Pure Methanol | 10 | Bicapped square antiprism | Monodentate | acs.orgnih.govresearchgate.net |
| Methanol/EAN Mixtures | Variable, with both methanol and nitrate coordination | acs.orgacs.org | ||
| Pure EAN | 12 | Icosahedral | Mono- and bidentate | acs.orgnih.govacs.org |
| EAN/Water Mixtures | 9 to 12 | Transitions from tricapped trigonal prismatic to icosahedral | Increasingly bidentate with higher EAN concentration | uniroma1.it |
Nuclear Magnetic Resonance (NMR) Studies of Lanthanum(III) Nitrate Hydrate (B1144303) Systems
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³⁹La NMR, provides valuable insights into the coordination chemistry and dynamics of lanthanum(III) in solution. huji.ac.il The chemical shifts and relaxation rates of ¹³⁹La are sensitive to the composition of the first coordination sphere of the La³⁺ ion. acs.org
In aqueous nitrate solutions, ¹³⁹La NMR studies have shown that nitrate ions form inner-sphere complexes with lanthanum even at relatively low concentrations. acs.org This is in contrast to chloride ions, which only form inner-sphere complexes at much higher concentrations. acs.org The formation of these nitrato-complexes leads to an upfield shift in the ¹³⁹La NMR signal relative to the hydrated lanthanum ion. acs.org
Studies of Lanthanum(III) nitrate hexahydrate in acetonitrile (B52724) have been conducted using both ¹³⁹La and ¹⁷O NMR. cdnsciencepub.com These studies revealed that all three nitrate anions are coordinated to the La(III) ion. A competition exists between water and acetonitrile molecules for the remaining coordination sites in the first sphere. cdnsciencepub.com The NMR data was quantitatively explained by a model involving a rapid exchange between two dominant species: {La(III)(NO₃⁻)₃} and {La(III)(NO₃⁻)₃·H₂O}. cdnsciencepub.com The broadening of the ¹⁷O NMR signal of water upon coordination to La(III) is attributed to both an increase in the electric field gradient at the ¹⁷O nucleus and a scalar coupling between ¹⁷O and ¹³⁹La. cdnsciencepub.com Furthermore, ¹H NMR has been used to determine the hydration number of La(III) in nitrate solutions, which was found to be lower than in perchlorate (B79767) solutions, indicating inner-shell complex formation with nitrate. researchgate.net
Electronic Spectroscopy and Charge Transfer Phenomena
Electronic spectroscopy can provide information about the electronic transitions within the Lanthanum(III) nitrate hydrate system. While La³⁺ itself does not have f-f electronic transitions in the UV-Vis region, charge transfer phenomena can be observed.
In insulating lanthanum compounds, a satellite peak in X-ray photoelectron spectroscopy (XPS) arises from an electron transfer from the ligand to the lanthanum 4f state. researchgate.net The energy of this charge transfer excitation is dependent on the electronegativity of the neighboring atoms. researchgate.net The interaction between lanthanum and other elements, such as palladium, can involve the transfer of excess charge from lanthanum. researchgate.net
UV-Vis spectroscopy has been used to study the complexation of La(III) with various ligands. For example, titrations of a siderophore-type ligand with Lanthanum(III) nitrate hexahydrate show ligand-centered transitions, and the changes in absorption can be used to determine the binding constants. beilstein-journals.org In the context of materials science, the electronic properties of materials derived from Lanthanum(III) nitrate, such as LaNiO₃, are crucial for their applications. grafiati.com While a direct charge-transfer band for Lanthanum(III) nitrate itself is not as prominent as in compounds of other metals like cerium, the potential for ligand-to-metal charge transfer exists and is a key aspect of its electronic structure. eduncle.com
Thermal Decomposition Pathways and Kinetics of Lanthanum Iii Nitrate Hydrate
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are crucial techniques for studying the thermal decomposition of lanthanum(III) nitrate (B79036) hydrate (B1144303). TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow associated with thermal transitions.
Studies have shown that the decomposition of La(NO₃)₃·6H₂O is a complex process with multiple, often overlapping, endothermic events. journalijdr.com The initial stage involves melting in its own water of crystallization at approximately 56°C. journalijdr.com This is followed by a series of dehydration and decomposition steps. One study identified a three-stage decomposition: dehydration between 40–120°C, denitration and formation of lanthanum oxynitrate (LaONO₃) intermediates between 200–400°C, and finally, the formation of lanthanum oxide (La₂O₃) at temperatures above 500°C. Another detailed analysis using TGA and DSC identified nine endothermic weight loss processes. researchgate.net The total theoretical mass loss to form La₂O₃ is approximately 62.37%, which aligns well with experimental observations of around 62.7%. journalijdr.com
The heating rate can influence the observed decomposition temperatures. For instance, a study noted that the melting point with decomposition can range from 40°C to 126°C, emphasizing the need to specify heating rates in thermal studies. The atmosphere under which the decomposition is carried out also plays a role; for example, a hydrogen atmosphere has been shown to reduce the temperatures of all decomposition steps compared to oxidizing (air) or neutral (nitrogen) atmospheres. akjournals.combg.ac.rs
Table 1: Key Thermal Events in the Decomposition of Lanthanum(III) Nitrate Hydrate
| Temperature Range (°C) | Event |
|---|---|
| 40 - 120 | Dehydration (loss of water molecules) |
| 56 | Melts in its own water of crystallization journalijdr.com |
| 200 - 400 | Denitration and formation of intermediates |
| >500 | Formation of Lanthanum Oxide (La₂O₃) |
Identification of Intermediate Decomposition Products
The pathway from this compound to lanthanum oxide involves the formation of several solid intermediate compounds.
The initial phase of thermal decomposition involves the removal of water molecules. Some studies suggest a stepwise dehydration process. For example, one investigation identified five distinct dehydration steps occurring at 90, 105, 150, 175, and 215°C, ultimately leading to the formation of a crystalline nitrate monohydrate. researchgate.net However, another study using thermogravimetric analysis, differential scanning calorimetry, infrared spectroscopy, and X-ray diffractometry found no evidence of lower hydrate formation. journalijdr.comjournalijdr.com Instead, it proposed that the process involves internal hydrolysis in the liquid phase, where condensation and water removal lead to intermediate clusters. journalijdr.comjournalijdr.com Research has also indicated that lanthanum nitrate, in either its crystalline or aqueous solution form, can be converted to La(NO₃)₃·4H₂O through a dehydration reaction. epa.gov
Following the initial dehydration, further heating leads to the decomposition of the nitrate groups and the formation of intermediate compounds such as lanthanum oxynitrate (LaONO₃) and lanthanum hydroxynitrates. The formation of LaONO₃ is a key intermediate step in the conversion to La₂O₃ and typically occurs in the temperature range of 200-400°C. One study specified that between 440°C and 570°C, the compound decomposes to an intermediate-phase lanthanum oxynitrate. researchgate.net Another investigation using in-situ diffuse reflectance FTIR spectroscopy identified LaONO₃ as the principal compound when decomposition was performed under flowing oxygen. scribd.com
Lanthanum hydroxynitrates, with general formulas like La(OH)₂(NO₃) and La₂(OH)₅NO₃·1.5H₂O, have also been identified as intermediates. liverpool.ac.ukunimi.it One detailed decomposition pathway suggests that after the formation of nitrate monohydrate, it decomposes to lanthanum hydroxynitrate (La(OH)(NO₃)₂) at 410°C. researchgate.net This is then followed by decomposition to LaONO₃ at 440°C and a non-stoichiometric intermediate, La(O)₁.₅(NO₃)₀.₅, at 570°C. researchgate.net The formation of these basic hydroxynitrates can occur from the molten salt recombining with remaining water at temperatures above 50°C. unimi.it
Dehydration Steps and Formation of Lower Hydrates
Analysis of Gaseous Decomposition Products (e.g., H₂O, HNO₃, NOx)
The thermal decomposition of this compound releases several gaseous products. The initial mass loss is attributed to the evolution of water (H₂O) from the hydrate. journalijdr.comresearchgate.net As the temperature increases, the decomposition of the nitrate ions leads to the release of nitrogen oxides (NOx), including nitrogen dioxide (NO₂) and dinitrogen pentoxide (N₂O₅), as well as nitric acid (HNO₃). journalijdr.comresearchgate.netjournalijdr.com
One study, using an IR sensor to analyze the volatile products, detected nitric acid, or its azeotrope, from the very beginning of the thermal treatment. journalijdr.com This was accompanied by nitrogen dioxide, which was identified as a partial decomposition product of the azeotrope. journalijdr.com Gas-mass spectrometry has identified water vapor, nitric acid, and various nitrogen oxides (NO, NO₂, and N₂O₅) as the gaseous decomposition products. researchgate.net The final stages of decomposition, leading to the formation of La₂O₃, also involve the release of oxygen. journalijdr.comjournalijdr.com
Table 2: Gaseous Products Evolved During Thermal Decomposition
| Gaseous Product | Stage of Evolution |
|---|---|
| Water (H₂O) | Initial dehydration journalijdr.comresearchgate.net |
| Nitric Acid (HNO₃) | Decomposition of nitrate journalijdr.comresearchgate.net |
| Nitrogen Oxides (NO, NO₂, N₂O₅) | Decomposition of nitrate journalijdr.comresearchgate.net |
| Oxygen (O₂) | Final transformation to oxide journalijdr.comjournalijdr.com |
Mechanisms of Thermal Transformation to Lanthanum Oxide (La₂O₃)
One proposed mechanism involves the initial hydrolysis of the lanthanum nitrate by its own water of crystallization, leading to the formation of nitric acid. journalijdr.com This is followed by a condensation process that forms intermediate clusters, which then undergo further thermal degradation. journalijdr.comjournalijdr.com Another detailed pathway suggests the decomposition of La(OH)(NO₃)₂ to LaONO₃, which then converts to a non-stoichiometric intermediate before finally forming La₂O₃ at around 640°C. researchgate.net The complete conversion to La₂O₃ is generally achieved at temperatures above 650°C. researchgate.netunimi.it The final product, La₂O₃, is a crystalline solid. researchgate.net
Coordination Chemistry and Complex Formation of Lanthanum Iii Nitrate Hydrate
Solvation Structure and Dynamics in Various Solvent Systems
The arrangement of solvent molecules and ions around the central La³⁺ ion, known as the solvation shell, is fundamental to its chemical behavior in solution. This structure is highly dependent on the nature of the solvent.
In aqueous solutions, the La³⁺ ion is hydrated, forming an aqua ion, [La(H₂O)ₙ]³⁺. britannica.com Experimental and computational studies have established that for the early lanthanides, including lanthanum, the coordination number (n) is typically 9. academie-sciences.frcdnsciencepub.comwikipedia.org These nine water molecules are arranged in a tricapped trigonal prismatic geometry. cdnsciencepub.comwikipedia.org The La-O bond lengths for the aqua ion have been computed, with the three equatorial water molecules having a slightly longer bond length (2.58 Å) compared to the six axial water molecules (2.56 Å). cdnsciencepub.com In the solid state, such as in lanthanum(III) nitrate (B79036) hexahydrate, the La³⁺ ion is 11-coordinate, bonded to five water molecules and three bidentate nitrate groups. researchgate.net The La-O distances to the water molecules in this solid-state structure range from 2.526 to 2.668 Å. researchgate.net
Nitrate anions (NO₃⁻) can coordinate to the La³⁺ ion as either monodentate ligands, using one oxygen atom, or as bidentate ligands, using two oxygen atoms to form a chelate ring. nih.gov The coordination mode is highly sensitive to the solvent environment and salt concentration. In aqueous solutions, the strong solvating ability of water means that nitrate ions are often not directly coordinated to the La³⁺ ion. researchgate.net However, in other solvents or at high concentrations, direct coordination occurs. For instance, in solid lanthanum(III) nitrate hexahydrate, all three nitrate groups act as bidentate ligands. academie-sciences.fracademie-sciences.fr In solutions containing the ionic liquid ethyl ammonium (B1175870) nitrate (EAN), nitrate can act as either a monodentate or a bidentate ligand. nih.govacs.org As the concentration of EAN increases relative to a co-solvent like methanol (B129727), bidentate coordination becomes more significant. nih.govacs.org
The composition of the solvent has a profound effect on the La³⁺ solvation shell, influencing both the coordination number and the types of coordinating species.
Alcohols: In pure methanol (MeOH), the La³⁺ ion forms a 10-coordinated complex with a bicapped square antiprism geometry. nih.govresearchgate.net In this environment, nitrate anions that enter the first coordination shell do so exclusively in a monodentate fashion. researchgate.netacs.org Studies have also shown that in methanol, nitrate bridges can form between La³⁺ cations, promoting the aggregation of polynuclear clusters. acs.org
Ionic Liquids: In the ionic liquid ethyl ammonium nitrate (EAN), the La³⁺ ion is coordinated by nitrate anions to form a 12-coordinate icosahedral complex. nih.govacs.org Ab initio molecular dynamics studies in EAN suggest that the La³⁺ ion coordinates with 5 nitrate anions, resulting in a total of 10 coordinating oxygen atoms. uniroma1.itacs.org
Mixed Solvents: In mixtures of methanol and EAN, both MeOH molecules and nitrate anions compete for coordination sites on the La³⁺ ion. nih.govacs.org As the proportion of EAN increases, methanol molecules are progressively replaced by nitrate anions in the first solvation shell. researchgate.netnih.gov This leads to a change in the coordination geometry, from a 10-coordinate bicapped square antiprism in pure methanol to a 12-coordinate icosahedral structure in pure EAN. nih.govresearchgate.net
Table 1: Coordination Environment of La³⁺ in Different Solvent Systems
| Solvent System | Primary Coordinating Species | Coordination Number | Geometry | Nitrate Coordination Mode(s) |
|---|---|---|---|---|
| Water (aqueous solution) | H₂O | 9 | Tricapped Trigonal Prismatic | Outer-sphere (typically) |
| Methanol (MeOH) | MeOH, NO₃⁻ | 10 | Bicapped Square Antiprism | Monodentate |
| Ethyl Ammonium Nitrate (EAN) | NO₃⁻ | 12 | Icosahedral | Monodentate & Bidentate |
| Solid State (La(NO₃)₃·6H₂O) | H₂O, NO₃⁻ | 11 | - | Bidentate |
Nitrate Anion Coordination Modes (Mono- and Bidentate)
Formation of Lanthanum(III) Nitrate Complexes with Organic Ligands
The Lewis acidic La³⁺ ion readily reacts with organic ligands containing electron-donating atoms like nitrogen and oxygen to form stable coordination complexes. novapublishers.com
The stoichiometry of these complexes depends on the nature of the organic ligand and reaction conditions.
Metal-Ligand Ratios: Various metal-to-ligand ratios are observed. For example, ternary complexes with a Schiff base and an amino acid have been synthesized with a 1:1:1 ratio of La:Schiff base:amino acid. jocpr.com Binuclear complexes with a 2:3 metal-to-ligand stoichiometry have also been reported with hydrazone-based ligands. tandfonline.com
Bonding: The bonding in these complexes is primarily electrostatic. novapublishers.com Infrared (IR) spectroscopy is a key tool for characterizing this bonding. In a complex with a Schiff base derived from pyridine-2-carboxaldehyde and benzidine, the coordination of nitrate ions was confirmed by the presence of specific bands, and the separation between two of these bands (v₁ and v₄) indicated unidentate coordination of the nitrate. asianpubs.org In lanthanide complexes with Schiff bases, the covalent character of the metal-ligand bond can be inferred from electronic spectral data. semanticscholar.org
The large ionic radius of La³⁺ accommodates high coordination numbers, leading to a variety of geometric configurations in its complexes.
Coordination Number 7: A complex with the Schiff base (P₂CA)₂B and two water molecules, [La{(P₂CA)₂B}(H₂O)₂X₃], was proposed to have a coordination number of 7, with the Schiff base acting as a bidentate ligand. asianpubs.org
Coordination Number 10: A complex with methyl-2-pyridyl ketone benzoyl hydrazone was found to be ten-coordinate, with the lanthanum ion surrounded by a N₄O₆ donor set. In another example, homobinuclear complexes with certain aroylhydrazones feature two ten-coordinate metal atoms. tandfonline.com
Coordination Number 11: In the solid-state structure of [La(bipy)(NO₃)₃(H₂O)₂(MeOH)]·15-crown-5, the lanthanum atom is 11-coordinate. academie-sciences.fr
Coordination Number 12: A complex with the macrocyclic ligand 1,10-dioxa-4,7,13,16-tetraaza-18-crown-6, ( wikipedia.orgN₄O₂), results in a 12-coordinate lanthanum ion with a distorted icosahedron geometry. researchgate.net In another case, a complex cation involving a cryptate ligand and two bidentate nitrate ions also shows the lanthanum ion coordinated to a total of twelve donor atoms. rsc.org
Table 2: Examples of Lanthanum(III) Nitrate Complexes with Organic Ligands
| Organic Ligand | Metal:Ligand Ratio | Coordination Number | Geometry |
|---|---|---|---|
| Schiff base ((P₂CA)₂B) | 1:1 | 7 | - |
| Methyl-2-pyridyl ketone benzoyl hydrazone | - | 10 | - |
| 2,2'-Bipyridine (with co-ligands) | 1:1 | 11 | - |
| Macrocycle ( wikipedia.orgN₄O₂) | - | 12 | Distorted Icosahedron |
| Cryptate ligand | - | 12 | - |
Characterization of Metal-Ligand Ratios and Bonding
Theoretical Approaches to Coordination Shell Structures
Theoretical and computational chemistry provide powerful tools for elucidating the complex coordination environment of Lanthanum(III) nitrate hydrate (B1144303). Methods such as Molecular Dynamics (MD) simulations and Density Functional Theory (DFT) calculations offer detailed insights into the geometry, dynamics, and stability of the coordination shell, complementing experimental findings.
Molecular Dynamics (MD) Simulations
MD simulations are instrumental in modeling the dynamic behavior of the La³⁺ ion's coordination sphere in solution. These simulations can track the interactions and exchanges of ligands, providing a time-averaged picture of the coordination environment.
Research combining MD simulations with X-ray Absorption Spectroscopy (XAS) has explored the structural properties of Lanthanum(III) nitrate in various solvent systems, such as methanol (MeOH) and ethylammonium (B1618946) nitrate (EAN) mixtures. acs.orgnih.gov These studies reveal that the composition of the La³⁺ solvation shell is highly adaptable and changes significantly with the solvent composition. In pure methanol, the La³⁺ ion is coordinated by methanol molecules and nitrate anions, but as the concentration of the ionic liquid (EAN) increases, methanol molecules are progressively replaced by nitrate anions in the first coordination shell. acs.orgacs.org
A key finding from MD simulations is the flexibility of the coordination number and geometry. In pure methanol, a 10-fold coordination geometry, specifically a bicapped square antiprism, is predominant. acs.orgacs.org As the environment changes to pure EAN, the coordination number increases to 12, adopting an icosahedral geometry. acs.orgnih.gov This adaptability highlights the system's ability to accommodate different ligands without significant distortion. acs.org
The nitrate ion's binding mode is a critical aspect studied via MD. It can act as a monodentate or a bidentate ligand. acs.org By calculating radial distribution functions (g(r)) for La–O and La–N distances, researchers can distinguish between these modes. In methanol/EAN mixtures, nitrate ions have a high affinity for the La³⁺ cation, readily entering the inner coordination sphere, a behavior different from that in aqueous solutions where water's strong solvating power prevents this. nih.govresearchgate.net
The dynamic nature of the coordination shell is evident from the "jumps" in coordination numbers observed during simulations, indicating a constant exchange of ligands. acs.org This dynamic disorder, along with static disorder (different La³⁺ ions having different coordination numbers), contributes to the non-integer average coordination numbers calculated from the simulations. acs.org
Table 1: MD Simulation Results for La(NO₃)₃ in EAN/MeOH Mixtures
Data derived from MD simulations showing average coordination numbers (Ncoord) and first peak positions of the radial distribution function (Rmax).
| EAN Molar Fraction (χEAN) | Interaction | Rmax (Å) | Ncoord |
|---|---|---|---|
| 0.0 (Pure MeOH) | La–OMeOH | ~2.55 | Variable |
| La–ONO₃⁻ | ~2.55 | Variable | |
| 0.4 | La–OMeOH | ~2.55 | Variable |
| La–ONO₃⁻ | ~2.55 | Variable | |
| 1.0 (Pure EAN) | La–OMeOH | N/A | 0 |
| La–ONO₃⁻ | ~2.55 | ~12 |
Density Functional Theory (DFT) Calculations
DFT calculations are employed to investigate the electronic structure, stability, and geometry of specific [La(NO₃)₃(H₂O)ₙ] complexes. These quantum chemical methods can predict bond lengths, angles, and vibrational frequencies, providing a static but highly detailed picture of the coordination complexes.
One of the significant challenges addressed by DFT is the discrepancy between theoretical models and experimental data regarding bond lengths. Gas-phase DFT optimizations of [La(NO₃)₃(H₂O)ₙ] complexes often predict that La–ONO₂ bonds are significantly shorter than La–OH₂ bonds. researchgate.net This contradicts results from X-ray diffraction and EXAFS studies of crystals and solutions, which show the opposite. researchgate.net
This discrepancy is largely resolved when the effects of the surrounding environment, particularly hydrogen bonding, are included in the calculations. researchgate.net Using a Polarizable Continuum Model (PCM) to simulate the solvent provides better, though not perfect, agreement with experimental bond lengths. A more accurate approach involves cluster models, such as {[La(NO₃)₃(H₂O)₄]∙nH₂O}, where a number of explicit water molecules (n = 18, 21, 32, 50) are included. researchgate.net These models explicitly account for the hydrogen bond network, which enhances charge transfer from the water molecules to the lanthanum ion and then to the nitrate groups, leading to more realistic bond lengths. researchgate.net
DFT studies have also identified several stable isomers for [La(NO₃)₃(H₂O)ₙ] complexes. For instance, five different isomers of [La(NO₃)₃(H₂O)₄] and two isomers for [La(NO₃)₃(H₂O)₃] have been found, each corresponding to a specific energy minimum. researchgate.net
Furthermore, DFT is used to calculate vibrational frequencies, which can be compared with experimental Raman spectroscopy data. For the [La(OH₂)₉]³⁺ aqua ion, DFT calculations with a polarizable continuum yield a La–O stretching frequency of 328.2 cm⁻¹, which is in close agreement with the experimental value. rsc.orgqucosa.de In dilute aqueous solutions of Lanthanum(III) nitrate, weak nitrato-complexes such as [La(OH₂)₉₋ₙ(NO₃)ₙ]³⁻ⁿ (where n=1, 2) are formed. rsc.org
Table 2: Comparison of Theoretical and Experimental Data for Lanthanum(III) Complexes
Selected data from DFT calculations and experimental measurements.
| Complex/Property | Method | Calculated Value | Experimental Value | Reference |
|---|---|---|---|---|
| [La(OH₂)₉]³⁺ La-O bond distance | DFT/PCM | - | ~2.55 Å | researchgate.net |
| [La(OH₂)₉]³⁺ La-O stretching frequency | DFT/PCM | 328.2 cm⁻¹ | 343 cm⁻¹ (Raman) | rsc.org |
| La(NO₃)₃·6H₂O La-O(H₂O) distance | X-ray Diffraction | N/A | 2.527 - 2.668 Å | journalijdr.com |
| La(NO₃)₃·6H₂O La-O(NO₃) distance | X-ray Diffraction | N/A | 2.617 - 2.875 Å | researchgate.net |
Theoretical approaches, particularly when combined with experimental data, provide a comprehensive understanding of the intricate and fluxional nature of the coordination shell of Lanthanum(III) nitrate hydrate. They reveal a system where the coordination number, geometry, and ligand composition are sensitively dependent on the surrounding chemical environment.
Catalytic Applications and Mechanistic Investigations of Lanthanum Iii Nitrate Hydrate
Lewis Acid Catalysis in Organic Synthesis
As a Lewis acid catalyst, Lanthanum(III) nitrate (B79036) hydrate (B1144303) facilitates a wide array of organic reactions by activating substrates, stabilizing transition states, and promoting bond formation. Its low toxicity, thermal stability, and cost-effectiveness make it an attractive alternative to more hazardous or expensive catalysts. sigmaaldrich.com
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing the essential parts of all starting materials, are highly valued for their efficiency and atom economy. Lanthanum(III) nitrate hydrate has proven to be an excellent catalyst for several such transformations.
Biginelli Reaction: This one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) produces 3,4-dihydropyrimidin-2(1H)-ones or their thio-analogs (DHPMs), which are compounds of significant pharmacological interest. Lanthanum(III) nitrate hexahydrate effectively catalyzes this reaction under solvent-free conditions, offering high yields in short reaction times. ui.ac.idui.ac.id The protocol is noted for being environmentally friendly, avoiding the use of toxic organic solvents and often requiring only simple filtration for product isolation. ui.ac.id A proposed mechanism suggests that the oxophilic lanthanum ion activates the aldehyde's carbonyl group, facilitating the key C-N and C-C bond-forming steps of the reaction cascade. acgpubs.org
Xanthene Synthesis: Lanthanum(III) nitrate hexahydrate also serves as an efficient and environmentally benign catalyst for the synthesis of 1,8-dioxo-octahydroxanthenes and 14H-dibenzo[a,j]xanthenes. ichem.mdichem.md These syntheses are typically achieved through a one-pot condensation of aromatic aldehydes with either dimedone or β-naphthol under solvent-free conditions at moderate temperatures (70-80°C). ichem.md The advantages of this method include high to excellent yields, short reaction times (10-30 minutes), and the use of an inexpensive, homogeneous catalyst. ichem.mdichem.md
Table 1: this compound in Multicomponent Reactions
| Reaction | Substrates | Product Type | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|
| Biginelli Reaction | Aromatic aldehyde, β-keto ester, urea/thiourea | 3,4-Dihydropyrimidin-2(1H)-one/thione | Solvent-free, 15 mol% catalyst | High | ui.ac.idui.ac.id |
| Xanthene Synthesis | Aromatic aldehyde, dimedone | 1,8-Dioxo-octahydroxanthene | Solvent-free, 70-80°C | High to Excellent | ichem.md |
| Xanthene Synthesis | Aromatic aldehyde, β-naphthol | 14H-Dibenzo[a,j]xanthene | Solvent-free, 70-80°C | High to Excellent | ichem.md |
The protection and deprotection of functional groups are fundamental operations in multi-step organic synthesis. Lanthanum(III) nitrate hexahydrate has been identified as a mild and efficient reagent for the chemoselective deprotection of acetonides (isopropylidene ketals) to furnish the corresponding 1,2-diols. researchgate.netgrafiati.com This method demonstrates high selectivity, leaving other common hydroxyl protecting groups such as trityl, TBDMS, tetrahydropyranyl (THP), acetate, benzoate, and benzyl (B1604629) ethers intact. researchgate.net The reaction proceeds effectively in acetonitrile (B52724) under mild conditions, highlighting the catalyst's utility in the synthesis of complex molecules where sensitive functionalities must be preserved. researchgate.net
α-Amino nitriles are valuable synthetic intermediates, serving as precursors for α-amino acids and other nitrogen-containing compounds. Lanthanum(III) nitrate hexahydrate catalyzes the one-pot, three-component synthesis of α-amino nitriles from carbonyl compounds, amines, and trimethylsilyl (B98337) cyanide (TMSCN). sigmaaldrich.comalfa-chemical.comsigmaaldrich.com This method is efficient and proceeds under mild conditions. nih.gov Studies have shown that in some cases, La(NO₃)₃·6H₂O can achieve comparable or better yields than other lanthanide catalysts like gadolinium(III) chloride, but with lower catalyst loading and under solvent-free conditions.
Table 2: Catalytic Synthesis of α-Amino Nitriles
| Carbonyl Compound | Amine | Cyanide Source | Catalyst | Conditions | Product | Reference |
|---|---|---|---|---|---|---|
| Aldehydes/Ketones | Various amines | TMSCN | La(NO₃)₃·6H₂O | One-pot, mild conditions | α-Amino nitrile | sigmaaldrich.comsigmaaldrich.com |
Acetylation is a common method for protecting hydroxyl and amino groups. Lanthanum(III) nitrate hexahydrate acts as an effective catalyst for the acetylation of alcohols, phenols, and amines using acetic anhydride. sigmaaldrich.comsigmaaldrich.com The reaction conditions are typically mild, and in some cases, can be performed solvent-free, which aligns with the principles of green chemistry. nih.govacgpubs.org The catalyst's Lewis acidity is thought to activate the acetic anhydride, making it more susceptible to nucleophilic attack by the alcohol, phenol, or amine. acgpubs.org
Bis(indolyl)methanes are a class of compounds with a broad spectrum of biological activities. Lanthanum(III) nitrate hexahydrate is a versatile reagent for synthesizing these molecules through the reaction of indoles with aldehydes. fishersci.fifishersci.fi This transformation can be carried out efficiently under solvent-free conditions, offering a simple, clean, and high-yielding protocol. sigmaaldrich.comgrafiati.com
Acetylation Reactions of Alcohols, Phenols, and Amines
Catalysis in Environmental and Industrial Processes
Beyond fine chemical synthesis, this compound plays a role in larger-scale industrial and environmental applications. It often serves as a precursor material for the synthesis of more complex catalysts. sigmaaldrich.comchemimpex.com
Catalytic Converters and Emission Control: Lanthanum oxide (La₂O₃), which can be produced from the thermal decomposition of lanthanum(III) nitrate, is a crucial component in automotive catalytic converters. zegmetal.comsmolecule.com It enhances thermal stability and performance, helping to reduce harmful emissions. zegmetal.com Furthermore, La(NO₃)₃·xH₂O is used to synthesize perovskite-type catalysts, such as LaMnO₃ and La₀.₆Sr₀.₄MnO₃. sigmaaldrich.com These materials are effective for the oxidation of volatile organic compounds (VOCs) like propane (B168953), which is important for industrial emission control. sigmaaldrich.com
Petroleum Refining: The compound is utilized in the formulation of cracking catalysts for petroleum refining, where it helps to increase the yield of lighter, more valuable hydrocarbon fractions.
Sensor and Materials Technology: this compound is a starting material for fabricating perovskite oxide-type LaFeO₃ dendrites, which have applications in chemical sensors. sigmaaldrich.com It is also used in the electrochemical synthesis of LaMnO₃ thin film coatings on stainless steel, enhancing durability and performance for applications like solid oxide fuel cells. fishersci.fi
Oxidation Reactions for Emission Control (e.g., Propane)
This compound is frequently used as a starting material to create perovskite-type oxide catalysts, which are effective in the total oxidation of hydrocarbons like propane, a volatile organic compound (VOC) targeted by emission control strategies. sigmaaldrich.comsigmaaldrich.comscielo.br These catalysts, with the general formula LaBO₃ (where B is a transition metal such as Mn, Co, or Ni), are noted for their high thermal stability and catalytic activity that can be comparable to more expensive noble metals. scielo.br
The synthesis of these catalysts often involves methods like co-precipitation or the sol-gel process using this compound as the lanthanum source. sigmaaldrich.comsigmaaldrich.com For instance, LaMnO₃ perovskite catalysts have been specifically developed for the oxidation of propane. sigmaaldrich.comsigmaaldrich.comcenmed.com Research on LaBO₃ (B= Co, Ni, Mn) catalysts prepared by an oxidant co-precipitation method showed they all possess specific catalytic activity for the complete oxidation of propane, though the temperatures required for total conversion vary with the transition metal used. scielo.br
The addition of lanthanum, derived from its nitrate precursor, can also enhance the performance of other catalyst systems. In one study, a Pd/La₂O₃/ZnO catalyst, where the support was modified with lanthanum, demonstrated higher activity for propane combustion compared to a catalyst without lanthanum. mdpi.com The temperature for 50% propane conversion (T₅₀) was 320 °C for the lanthanum-modified catalyst, compared to 330 °C for the unmodified Pd/ZnO catalyst. mdpi.com
The table below summarizes the performance of various lanthanum-based catalysts, synthesized from lanthanum(III) nitrate precursors, in propane oxidation.
| Catalyst System | Synthesis Precursor | Application | Key Finding | Reference |
|---|---|---|---|---|
| LaMnO₃ Perovskite | This compound | Propane oxidation for emission control | Effective for the oxidation of hydrocarbon volatile organic compounds. sigmaaldrich.comsigmaaldrich.comcenmed.com | sigmaaldrich.com, cenmed.com, sigmaaldrich.com |
| LaBO₃ (B = Co, Ni, Mn) | Lanthanum(III) nitrate | Total oxidation of CO and propane | Catalysts show specific activity for total oxidation, with performance dependent on the B-site metal. scielo.brscielo.br | scielo.br, scielo.br |
| Pd/La₂O₃/ZnO | Lanthanum(III) nitrate | Complete oxidation of propane | La-modified catalyst showed higher activity (T₅₀ = 320 °C) than the catalyst without La (T₅₀ = 330 °C). mdpi.com | mdpi.com |
Water Gas Shift Reaction and CO₂ Hydrogenation Precursors
This compound is an important precursor for developing catalysts used in key industrial processes like the water gas shift (WGS) reaction and carbon dioxide (CO₂) hydrogenation. The WGS reaction is crucial for producing high-purity hydrogen, while CO₂ hydrogenation is a promising route for converting captured CO₂ into valuable fuels and chemicals like methanol (B129727) and methane.
In the context of CO₂ hydrogenation, lanthanum(III) nitrate hexahydrate has been identified as a precursor for creating mixed metal oxide catalysts. google.com For example, nickel catalysts supported on lanthanum-based materials are effective for CO₂ methanation. acs.org Studies have shown that during the reaction, a lanthanum oxide (La₂O₃) support, derived from a nitrate precursor, transforms into lanthanum oxycarbonate (La₂O₂CO₃), which is the true active phase of the support. This Ni/La₂O₂CO₃ system exhibits superior performance compared to catalysts on more conventional supports like Al₂O₃ or SiO₂. acs.org
For the WGS reaction, lanthanum(III) nitrate has been used to prepare lanthanum-doped copper-ceria (CuO/CeO₂) catalysts. researchgate.net Research indicates that the addition of lanthanum as a modifier enhances the catalytic performance. This improvement is attributed to a larger BET surface area, better dispersion of surface copper, and a stronger synergistic interaction between the copper oxide and the ceria support. researchgate.net
The table below details the role of this compound as a precursor in these applications.
| Catalyst System | Precursor | Application | Key Finding | Reference |
|---|---|---|---|---|
| Ni/La₂O₂CO₃ | This compound | CO₂ hydrogenation to methane | The La₂O₃ support, formed from the nitrate precursor, converts to active La₂O₂CO₃ during the reaction, enhancing catalytic performance. acs.org | acs.org |
| La-doped CuO/CeO₂ | Lanthanum(III) nitrate | Water Gas Shift (WGS) reaction | La-doping improves catalytic activity due to better copper dispersion and stronger metal-support interaction. researchgate.net | researchgate.net |
| Mixed Metal Oxides (e.g., Cu-based) | Lanthanum(III) nitrate hexahydrate | Direct CO₂ hydrogenation to methanol | Used as a precursor material for multi-component catalysts for methanol synthesis. google.com | google.com |
Mechanistic Insights into Lanthanum(III) Nitrate Catalysis
The catalytic activity originating from this compound is multifaceted, depending on the final form of the catalyst and the specific chemical reaction. Generally, the mechanism involves the lanthanum ion's ability to act as a catalyst or its role in structuring a catalytically active material.
In many catalytic processes, lanthanum(III) nitrate serves as a precursor to lanthanum oxide or more complex perovskite oxides. americanelements.com The properties of these final materials dictate the catalytic mechanism. For perovskite oxides (LaBO₃) used in propane oxidation, the mechanism is closely linked to the material's structural and electronic properties. scielo.br For instance, in LaMnO₃, a non-stoichiometric phase with a lanthanum deficiency can lead to the conversion of Mn³⁺ to Mn⁴⁺. scielo.brscielo.br This charge compensation mechanism generates cation vacancies and an excess of lattice oxygen, which is highly mobile and plays a crucial role in the oxidation-reduction cycle of the catalytic process. scielo.brscielo.br The catalyst facilitates the reaction by providing these active oxygen species.
In the case of CO₂ hydrogenation over Ni/La₂O₃ catalysts, the mechanism is more complex. The lanthanum oxide support, derived from the nitrate precursor, reacts with CO₂ to form lanthanum oxycarbonate (La₂O₂CO₃) in situ. acs.org This active support provides basic sites that enhance the adsorption and activation of CO₂. The proposed reaction mechanism involves two parallel pathways: one where CO₂ is hydrogenated on the metallic nickel sites, and another that proceeds via bicarbonate intermediates formed on the La₂O₂CO₃ support. acs.org
For reactions in organic synthesis, the lanthanum ion itself can be the catalytic center. Lanthanum(III) nitrate's effectiveness as a catalyst is often tied to its Lewis acidic nature and its ability to facilitate electron transfer. evitachem.com In the oxidation of olefins using a coordination polymer derived from lanthanum nitrate hexahydrate, mechanistic studies indicated that the reaction proceeds through a non-free-radical pathway. acs.orgnih.gov In transesterification reactions, evidence points to the in situ generation of a highly active "lanthanum(III) nitrate alkoxide" species, which is the actual catalyst driving the reaction. dntb.gov.ua This demonstrates that the nitrate anion can remain coordinated and influence the reactivity of the catalytic species.
Role As a Precursor in Advanced Materials Science and Nanotechnology
Synthesis of Lanthanum-Based Perovskite Materials
Perovskite materials, with the general chemical formula ABO₃, are a class of compounds with a distinctive crystal structure that imparts a range of valuable properties. Lanthanum(III) nitrate (B79036) hydrate (B1144303) is a key starting material in the synthesis of various lanthanum-based perovskites, which are of great interest for their catalytic and electronic applications. science.gov
LaMnO₃ Thin Films and Catalysts
Lanthanum manganite (LaMnO₃) is a perovskite material that has garnered significant attention for its use in magnetic technologies and as a catalyst. Lanthanum(III) nitrate hydrate is frequently used as the lanthanum source in the synthesis of LaMnO₃. scbt.comcymitquimica.com
Several methods are employed to synthesize LaMnO₃ from this compound, including:
Electrochemical Synthesis: This technique utilizes lanthanum(III) nitrate as a starting material to create a LaMnO₃ thin film coating on substrates like stainless steel. scbt.comsigmaaldrich.com
Sol-Gel Method: In this method, lanthanum(III) nitrate and a manganese salt are dissolved in a solvent, often with a chelating agent, to form a sol that is then gelled and calcined to produce the perovskite. For instance, LaMnO₃ thin films have been prepared using nitrate salts of lanthanum and manganese with ethanol (B145695) as the solvent and acetyl acetone (B3395972) as the chelating agent. The resulting films, after annealing at high temperatures (850-1000 °C), exhibit a polycrystalline perovskite structure and ferromagnetic properties.
Co-precipitation Method: This method involves the precipitation of lanthanum and manganese ions from a solution containing this compound. sigmaaldrich.com It has been used to synthesize LaMnO₃ perovskite catalysts for the oxidation of volatile organic compounds like propane (B168953). sigmaaldrich.comsigmaaldrich.com
The properties of the resulting LaMnO₃ can be influenced by the synthesis conditions. For example, in the sol-gel method, adjusting the nitrate-to-fuel ratio can control the crystallite size.
Doped Perovskites (e.g., LaSrCoOFe O₃, LaSrMnO₃)
The versatility of the perovskite structure allows for the substitution of elements at the A and B sites, leading to the formation of doped perovskites with tailored properties. This compound is a crucial precursor in the synthesis of these doped materials.
Lanthanum Strontium Cobalt Ferrite (La₁₋ₓSrₓCo₁₋yFeyO₃): This class of doped perovskites is synthesized using lanthanum(III) nitrate as a precursor. The introduction of strontium and iron into the lanthanum cobaltite (B72492) structure modifies its electronic and catalytic properties, making it suitable for applications such as in solid oxide fuel cells.
Lanthanum Strontium Manganite (La₁₋ₓSrₓMnO₃): this compound is used in the synthesis of La₁₋ₓSrₓMnO₃ perovskites. sigmaaldrich.comsigmaaldrich.com These materials are synthesized via methods like the co-precipitation method. sigmaaldrich.comsigmaaldrich.com The doping of strontium into the lanthanum manganite lattice influences the material's properties. For example, La₀.₆Sr₀.₄MnO₃ has been synthesized using this precursor. sigmaaldrich.comsigmaaldrich.com Hydrothermal methods have also been used to create single-crystalline dendrites of La₁₋ₓSrₓMnO₃. researchgate.net
Other Doped Perovskites:
Calcium-doped LaMnO₃ and LaNiO₃: The modified proteic method has been used to synthesize calcium-doped lanthanum manganite and nickelate, where lanthanum nitrate is a key reactant. scielo.br This doping was found to enhance the materials' performance in dye removal. scielo.br
Strontium-doped Lanthanum Cobaltite (La₁₋ₓSrₓCoO₃): The sol-gel method has been employed to prepare Sr-doped lanthanum cobaltite. jksus.org The crystal structure of these materials changes from rhombohedral to cubic with increasing strontium content, which in turn affects their electrical properties. jksus.org
Cobalt-doped Lanthanum Nickelate (LaNiₓCo₁₋ₓO₃): The modified Pechini sol-gel method has been used to synthesize these materials, which show promise as cathodes for solid oxide fuel cells. scielo.org.mx
Fabrication of Perovskite Oxide Dendrites for Sensors
This compound is a precursor in the fabrication of perovskite oxide dendrites, which are promising for chemical sensor applications. sigmaaldrich.comsigmaaldrich.com For example, LaFeO₃ dendrites have been fabricated using this compound. sigmaaldrich.comsigmaaldrich.com These nanostructured materials, with their high surface area, can enhance the sensitivity and performance of gas sensors. acs.orgresearchgate.net The synthesis of these materials often involves methods like co-precipitation. researchgate.net
Preparation of Lanthanide Nanoparticles and Nanocrystals
This compound is a fundamental building block in the bottom-up synthesis of various lanthanide-based nanoparticles and nanocrystals. mocedes.orgnih.gov These nanomaterials exhibit unique optical and chemical properties, making them valuable in a range of applications.
Upconversion Nanoparticles
Upconversion nanoparticles (UCNPs) are materials that can convert lower-energy incident light (typically near-infrared) into higher-energy emitted light (visible). nih.gov this compound is used as a precursor in the synthesis of the host lattice for these nanoparticles.
A typical synthesis involves dissolving lanthanum(III) nitrate hexahydrate along with nitrates of other lanthanides, such as ytterbium and erbium or thulium, which act as dopants. nih.govmdpi.com The synthesis can be carried out using methods like co-precipitation or hydrothermal synthesis. semanticscholar.org For instance, Sr₂LaF₇:Yb³⁺/Tm³⁺ upconversion nanoparticles have been synthesized using lanthanum(III) nitrate hexahydrate as a precursor. The resulting nanoparticles can be coated with materials like silica (B1680970) to enhance their biocompatibility for bioimaging applications. semanticscholar.org
Lanthanum Zirconate Nanoparticles
Lanthanum zirconate (La₂Zr₂O₇) nanoparticles are ceramic materials with applications in thermal barrier coatings and as hosts for nuclear waste immobilization. This compound serves as the lanthanum source in the synthesis of these nanoparticles. sigmaaldrich.comsigmaaldrich.comnano-ntp.com
Several synthesis routes utilize this compound:
Sol-Gel Process: This is a common method where lanthanum nitrate and a zirconium precursor, such as zirconium oxychloride or zirconium n-butoxide, are used. nano-ntp.comresearchgate.net A chelating agent like citric acid is often added to control the reaction. nano-ntp.com The process results in a gel that is then calcined to form the La₂Zr₂O₇ nanoparticles. nano-ntp.com The particle size of the resulting nanoparticles can be controlled by the calcination temperature, with sizes around 200-600 nm reported at 1200 °C and finer nanoparticles of approximately 60 nm at 900 °C. nano-ntp.comresearchgate.net
Pyrolysis-mediated Reaction: Lanthanum zirconate nanoparticles can also be prepared through the pyrolysis-mediated reaction of lanthanum nitrate. labpartnering.org
Nitrate-Modified Alkoxide Synthesis: This route involves reacting dehydrated lanthanum nitrate with zirconium n-butoxide in a solvent like 2-methoxyethanol. researchgate.netresearchgate.net The nitrate groups promote the decomposition of organic components upon heating, leading to a porous powder that crystallizes into the desired pyrochlore (B1171951) phase at around 800°C. researchgate.netresearchgate.net
Luminescent Coordination Polymer Nanosheets
This compound is a key ingredient in the synthesis of luminescent coordination polymer nanosheets. cenmed.comsigmaaldrich.com These nanosheets are a class of materials that exhibit strong light-emitting properties. For instance, it is used as a precursor to prepare lanthanum-tricarboxytriphenylamine (La-TCA) coordination polymer nanosheets which are noted for their luminescent properties. cenmed.comsigmaaldrich.com
In a broader context, lanthanide coordination polymers, including those synthesized from this compound, are gaining attention for their potential in creating luminescent materials. mdpi.comwsu.edu The synthesis often involves solvothermal methods where a lanthanide(III) nitrate hydrate, such as europium(III) nitrate hydrate or terbium(III) nitrate hydrate, is reacted with an organic ligand like 1,3,5-benzenetricarboxylic acid (H₃BTC). mdpi.com The resulting metal-organic frameworks (MOFs) can exhibit intense emissions in the visible light range and have potential applications in optical devices. mdpi.com Researchers have also successfully synthesized one-dimensional coordination polymers using lanthanum(III) nitrate hexahydrate and a luminescent ligand, resulting in compounds with high photoluminescence quantum yields. researchgate.net
The exfoliation of bulk lanthanide oxalate (B1200264) coordination polymers, which can be synthesized from lanthanide nitrates, into two-dimensional nanosheets has also been demonstrated. acs.org These nanosheets, including those containing mixed lanthanides like europium and terbium, exhibit the characteristic luminescence of the respective ions, with potential applications in luminescent materials. acs.org
Development of Phosphor Materials for Optoelectronics
This compound plays a significant role as a precursor in the development of phosphor materials for optoelectronic applications, such as LEDs and display technologies. chemimpex.comalibaba.com Its ability to form lanthanum-based compounds with unique luminescent properties makes it a valuable starting material. chemimpex.com
The compound is used in the synthesis of green phosphors and other luminescent materials. americanelements.comalibaba.com For example, a solvothermal process utilizing lanthanum(III) nitrate hexahydrate has been developed to create doped lanthanide oxysulfide (La₂O₂S), a material with applications in phosphors and fluorescent display tubes. scientificlabs.co.uksigmaaldrich.com
Furthermore, research into perovskite phosphors often employs lanthanum nitrate as a precursor. For instance, holmium-doped strontium zirconate (SrZrO₃:Ho³⁺) perovskite phosphors, which emit bright green light, have been synthesized using a sol-gel technique. rsc.org In the broader field of A₂B₂O₇ type pyrochlore compounds, which are promising hosts for phosphors, lanthanide nitrates are used in their synthesis. bohrium.com Lutetium tin oxide (Lu₂Sn₂O₇) doped with europium, synthesized via a hydrothermal method using europium(III) nitrate hexahydrate, has shown potential for color-tunable optoelectronics and solid-state lighting. bohrium.com
Precursor for Advanced Ceramic Materials
This compound is a widely used precursor for the synthesis of advanced ceramic materials due to its role in forming lanthanum-containing oxides. americanelements.comchemimpex.com These ceramics are essential for a variety of applications, from aerospace to biomedical devices. chemimpex.com
One significant application is in the production of perovskite-type oxides. Lanthanum(III) nitrate hexahydrate is a common starting material for synthesizing lanthanum manganite (LaMnO₃) and strontium-doped lanthanum manganite (LSM), which are used in solid oxide fuel cells (SOFCs). ijsrset.comelsevier.es It is also used to fabricate perovskite oxide-type LaFeO₃ dendrites for chemical sensors and LaMnO₃ perovskite catalysts for emission control. sigmaaldrich.com The sol-gel auto-combustion route using lanthanum nitrate has been employed to synthesize lanthanum aluminate (LaAlO₃) nanopowders, a type of ceramic. tandfonline.com
This compound is also utilized in creating dual-phase ceramics. For example, it has been used to prepare zirconia/lanthanum aluminate (LAO) ceramics by coating zirconia powder with a solution of aluminum and lanthanum nitrates, followed by heat treatment. nih.gov This method allows for the creation of homogeneously distributed dual-phase ceramics with controlled microstructures. nih.gov Additionally, it serves as a starting material for synthesizing lanthanum zirconate nanoparticles. sigmaaldrich.com
Applications in Thin Film Deposition Techniques
This compound is a crucial precursor in various thin film deposition techniques, which are fundamental for producing materials for electronic and optoelectronic devices. fishersci.fisamaterials.com
One common technique is spray pyrolysis, where a solution containing this compound is sprayed onto a heated substrate. ijsrset.comresearchgate.net This method has been used to deposit thin films of materials like strontium-doped lanthanum manganite (LSM) for SOFC cathodes and lanthanum-aluminum oxide. ijsrset.comresearchgate.net The properties of the resulting films, such as refractive index and dielectric constant, can be controlled by the deposition parameters. researchgate.net The spray pyrolysis technique has also been employed to create lanthanum telluride and lanthanum selenide (B1212193) thin films, although some studies used lanthanum chloride as the precursor. researchgate.netosti.gov
Environmental Remediation Applications of Lanthanum Iii Nitrate Hydrate Derivatives
Phosphate (B84403) Adsorption and Removal from Aqueous Solutions
The ability of lanthanum to form strong bonds with phosphate ions has led to the development of numerous lanthanum-based materials for removing excess phosphate from water, a primary cause of eutrophication. americanelements.commdpi.com Lanthanum(III) nitrate (B79036) hydrate (B1144303) is frequently used to introduce lanthanum into the structure of these adsorbent materials. deswater.commdpi.complos.org
To enhance phosphate adsorption capacity, efficiency, and reusability, lanthanum is often loaded onto various support materials, such as biochar and montmorillonite (B579905) clays. Lanthanum(III) nitrate hydrate is a common lanthanum source for these modifications. mdpi.commdpi.com
Lanthanum-Modified Biochar: Biochar, a carbon-rich material derived from the pyrolysis of biomass, can be modified with lanthanum to create highly effective phosphate adsorbents. For instance, sludge-based biochar modified with lanthanum nitrate has shown a phosphate removal efficiency of over 99.9%. mdpi.comrsc.org Studies have reported significant increases in the phosphate adsorption capacity of biochar after modification. One study found that lanthanum-loaded biochar (LCBC) exhibited a remarkable maximum adsorption capacity, which was 30 times greater than that of the original biochar. acs.org Another study on lanthanum-modified sludge-based biochar (La-SBBC) synthesized using lanthanum nitrate reported a maximum adsorption capacity of 152.77 mg/g at 35 °C. mdpi.com
Lanthanum-Modified Montmorillonites: Montmorillonite, a type of clay mineral, also serves as an excellent substrate for lanthanum modification. Loading lanthanum ions (La³⁺) into montmorillonite significantly improves its phosphate removal efficiency. hgxx.orgnih.gov For example, a lanthanum-modified montmorillonite (Ca-MMT@La) reached a maximum phosphate removal efficiency of 95.96% at a pH of 3. hgxx.org Another variant, a recyclable adsorbent based on Fe₃O₄ nanoparticles on lanthanum-modified montmorillonite, demonstrated 97.8% phosphate removal within 60 minutes and had a maximum adsorption capacity of 14.35 mg/g. nih.gov Similarly, mixed lanthanum/aluminum pillared montmorillonites have a phosphate adsorption capacity approximately 1.3 times that of their non-lanthanum counterparts. researchgate.net
| Sorbent Material | Maximum Adsorption Capacity (mg/g) | Removal Efficiency (%) | Key Findings |
|---|---|---|---|
| Lanthanum-Sludge Biochar (La-SBBC) | 152.77 | 99.06 | Synthesized using lanthanum nitrate; adsorption was spontaneous and endothermic. mdpi.com |
| Lanthanum-Loaded Biochar (LCBC) | 666.67 | ~75.1 (after 5 cycles) | Adsorption capacity was 30 times greater than pristine biochar. acs.org |
| Lanthanum-Modified Montmorillonite (Ca-MMT@La) | Not specified | 95.96 | Adsorption equilibrium was reached in 7 hours. hgxx.org |
| Magnetic Lanthanum-Montmorillonite (La-MMT/Fe₃O₄) | 14.35 | 97.8 | Reached >90% adsorption within 60 minutes. nih.gov |
| Lanthanum-Modified Sludge Biochar (LaSBC) | 140.237 | Not specified | Retained 72.3% of adsorption capacity after six desorption cycles. mdpi.com |
Lanthanum oxide (La₂O₃) nanoparticles, often synthesized from lanthanum-containing precursors like this compound, are effective in phosphate removal. rsc.orgrsc.org When embedded into biodegradable materials, they create eco-friendly sorbents for water remediation. researchgate.netmdpi.com
Researchers have successfully doped lanthanum oxide nanoparticles into materials like agar (B569324) and cellulose (B213188) sponges. researchgate.netmdpi.com These composite sorbents show high efficacy in removing phosphate from water. For example, a cellulose sponge doped with lanthanum oxide (sponge-La) achieved 80% phosphate adsorption within one hour from a solution with an initial concentration of 10 mg/L. researchgate.netmdpi.com While the agar-based sorbent (agar-La) had a slower adsorption process, it demonstrated a very high adsorption capacity of 156 mg/g. researchgate.netmdpi.com These biodegradable sorbents can be easily manufactured and separated from the water after use, offering a practical solution for phosphate remediation. researchgate.netmdpi.com
Understanding the mechanisms, speed, and capacity of phosphate adsorption is crucial for optimizing the design and application of lanthanum-based sorbents.
Adsorption Mechanism: The primary mechanisms through which lanthanum-modified materials adsorb phosphate include electrostatic interactions, ligand exchange, surface precipitation, and inner-sphere complexation. mdpi.comdeswater.comrsc.orgresearchgate.net The strong affinity between the Lewis acid La(III) and the Lewis base phosphate is a key driver of the adsorption process. researchgate.net Characterization techniques like X-ray photoelectron spectroscopy (XPS) have confirmed that lanthanum plays a major role in the adsorption process, often through the formation of La-O-P bonds via the exchange of hydroxyl groups on the adsorbent surface with phosphate ions from the solution. acs.orgiwaponline.com
Kinetics: The study of adsorption kinetics reveals how quickly the process reaches equilibrium. For most lanthanum-modified adsorbents, the adsorption process is well-described by the pseudo-second-order kinetic model. mdpi.comdeswater.comacs.orgresearchgate.netingentaconnect.comhep.com.cn This indicates that the rate-limiting step is chemisorption, a process involving the formation of chemical bonds between the phosphate ions and the adsorbent surface. mdpi.comacs.org
Isotherms: Adsorption isotherms describe how the adsorbate (phosphate) distributes between the liquid phase and the solid phase (adsorbent) at equilibrium. The data for phosphate adsorption on lanthanum-based materials are often fitted to either the Langmuir or Freundlich isotherm models.
The Langmuir model assumes monolayer adsorption on a homogeneous surface, where all adsorption sites are equivalent. deswater.comresearchgate.net A good fit to this model suggests a finite number of identical adsorption sites. hgxx.orgingentaconnect.comhep.com.cn
The Freundlich model describes multilayer adsorption on a heterogeneous surface with a non-uniform distribution of adsorption energies. mdpi.commdpi.comiwaponline.com
The suitability of each model can vary depending on the specific adsorbent and experimental conditions. For example, lanthanum-modified mesoporous silica (B1680970) and montmorillonite have been shown to follow the Langmuir model deswater.comhgxx.org, while some lanthanum-modified biochars are better described by the Freundlich model. mdpi.commdpi.com
| Sorbent Material | Best Fit Kinetic Model | Best Fit Isotherm Model | Reference |
|---|---|---|---|
| Lanthanum-Modified Mesoporous Silica | Pseudo-second-order | Langmuir | deswater.com |
| Lanthanum-Sludge Biochar (La-SBBC) | Pseudo-second-order | Freundlich | mdpi.com |
| Lanthanum-Loaded Biochar (LCBC) | Pseudo-second-order | Not specified | acs.org |
| Lanthanum-Modified Montmorillonite (Ca-MMT@La) | Not specified | Langmuir | hgxx.org |
| La/Ti-Pillared Montmorillonite | Pseudo-second-order, Elovich | Langmuir | ingentaconnect.com |
| La-Y Zeolite | Pseudo-second-order | Langmuir | hep.com.cn |
Lanthanum Oxide Nanoparticles in Biodegradable Materials for Phosphate Remediation
Trace Element Detection in Analytical Chemistry
In analytical chemistry, this compound and its derivatives play a role in improving the accuracy of trace element detection, particularly in flame atomic absorption spectroscopy (FAAS or AAS). lgcstandards.comchemimpex.com Lanthanum compounds are used as "releasing agents" or "chemical modifiers" to overcome specific types of chemical interference that can suppress the analytical signal of the target element. psgcas.ac.ininorganicventures.com
This interference, known as solute vaporization interference, occurs when the analyte reacts with other components in the sample matrix to form non-volatile compounds in the flame. kennesaw.edu For example, when analyzing for calcium in a sample containing phosphate or aluminum, refractory compounds like calcium phosphate or calcium aluminate can form, preventing the complete atomization of calcium. This leads to a lower, inaccurate reading of the calcium concentration. inorganicventures.comkennesaw.edu
By adding a lanthanum salt solution, often prepared from lanthanum oxide or lanthanum chloride, to the sample, this interference can be eliminated or significantly reduced. lgcstandards.cominorganicventures.comkennesaw.edu Lanthanum acts by preferentially reacting with the interfering anion (e.g., phosphate), forming a more stable compound like lanthanum phosphate. psgcas.ac.ininorganicventures.com This "releases" the analyte atom (e.g., calcium) to be atomized in the flame, thereby restoring the accurate atomic absorption signal. psgcas.ac.inkennesaw.edu This application is crucial for obtaining reliable measurements of trace elements in complex matrices such as industrial waste or biological samples. kennesaw.edu
Theoretical and Computational Studies on Lanthanum Iii Nitrate Hydrate Systems
Molecular Dynamics (MD) Simulations for Solution Structures
Molecular Dynamics (MD) simulations have been extensively used to elucidate the solvation structure and dynamics of the lanthanum(III) ion in various nitrate-containing solutions. These simulations model the interactions between the La³⁺ ion, nitrate (B79036) ions, and solvent molecules over time, providing a dynamic picture of the coordination environment.
In aqueous solutions, MD simulations, including Quantum Mechanical/Molecular Mechanics (QM/MM) and Quantum Mechanical Charge Field (QMCF) approaches, have been crucial in characterizing the hydration shells of the La³⁺ ion. nih.govresearchgate.net Early classical MD simulations and later, more advanced methods, have consistently shown a well-defined first hydration shell. researchgate.net A key finding from these simulations is the dynamic nature of the La³⁺ coordination number (CN), with studies indicating a coexistence of nona- and deca-coordinated species ([La(H₂O)₉]³⁺ and [La(H₂O)₁₀]³⁺), and occasionally octa-hydrates. nih.govresearchgate.net The calculated La-O distances for the first hydration shell generally fall in the range of 2.56 Å to 2.65 Å, which aligns well with experimental data. researchgate.netresearchgate.net The second hydration shell is also observed, typically located between 3.9 Å and 6.1 Å from the central ion. nih.gov
The dynamics of ligand exchange in the first hydration shell have also been quantified. QMCF-MD simulations suggest a more dynamic system than previously thought, with multiple water exchange events occurring on a picosecond timescale, indicating a less rigid first hydration sphere. nih.gov
When moving from pure water to other solvents, the coordination environment of the La³⁺ ion changes significantly. In methanol (B129727), MD simulations reveal that nitrate anions directly participate in the first coordination shell, forming inner-sphere complexes. nih.gov This contrasts with aqueous solutions where the salt is typically fully dissociated. nih.gov In mixtures of methanol and the ionic liquid ethylammonium (B1618946) nitrate (EAN), MD simulations combined with X-ray absorption spectroscopy (XAS) have shown that as the concentration of EAN increases, methanol molecules are progressively replaced by nitrate anions in the La³⁺ first solvation shell. acs.orgnih.gov The total coordination number of the lanthanum ion adapts to the changing solvent composition, transitioning from a bicapped square antiprism geometry in pure methanol to a 12-coordinate icosahedral complex in pure EAN. acs.org
Table 9.1: Selected MD Simulation Results for Lanthanum(III) Ion Solvation
| Simulation Type | Solvent | Key Findings | La-O First Shell Distance (Å) | First Shell Coordination Number (CN) | Reference |
|---|---|---|---|---|---|
| QMCF-MD | Water | Coexistence of nona- and deca-hydrates; dynamic ligand exchange. | 2.61 | 9 and 10 | nih.gov |
| SCAN/MM MD | Water | Two distinct hydration shells; good agreement with experimental data. | 2.56 | Not specified | researchgate.net |
| QM/MM MD | Water | Coexistence of nine- and ten-coordinated hydrates. | 2.65 | 9.55 (average) | researchgate.net |
| Classical MD | Methanol | Formation of inner-sphere complexes with nitrate ions. | 2.60 (La-ONO₃), 2.63 (La-OMeOH) | 4.1 (NO₃⁻), 5.8 (MeOH) | nih.govacs.org |
| Classical MD | EAN/Methanol Mixtures | Progressive replacement of MeOH by NO₃⁻ with increasing EAN content. | Varies with composition | Varies with composition | acs.orgnih.gov |
Note: Coordination Number (CN) can refer to the number of coordinating atoms (e.g., oxygen) or ligands (e.g., water, nitrate).
Ab Initio Calculations for Electronic Structure and Coordination Properties
Ab initio quantum mechanical calculations, which are based on first principles without empirical parameters, provide high-accuracy information on the electronic structure and bonding in lanthanum(III) nitrate complexes. These methods are particularly useful for comparing the stability of different coordination modes and geometries.
Studies on gas-phase complexes of the type La(III)(NO₃⁻)n have shown that bidentate coordination of the nitrate anion is significantly preferred over monodentate coordination. capes.gov.br This preference is on the order of 20-30 kcal/mol, highlighting the intrinsic strength of the chelating interaction between the La³⁺ ion and the nitrate group. capes.gov.br However, the situation becomes more complex in the presence of water molecules. In hydrated clusters like La(NO₃)₃(H₂O)m, the energy difference between monodentate and bidentate nitrate binding modes decreases substantially. capes.gov.br This leads to a variety of possible coordination numbers and structures, where, for instance, adding a water molecule to the second hydration shell can become energetically equivalent to adding one to the first shell. capes.gov.br
Ab initio molecular dynamics (AIMD) simulations, which combine quantum mechanical calculations of forces with classical mechanics for nuclear motion, have been applied to study the La³⁺ aqua ion and its complexes in solution. uniroma1.itresearchgate.netacs.org These simulations confirm the dynamic nature of the first coordination shell, showing that it does not conform to a single, rigid geometry but is rather symmetrically disordered. acs.org AIMD simulations of La³⁺ in the ionic liquid ethyl-ammonium nitrate (EAN) revealed that the coordination is primarily due to nitrate anions. uniroma1.itresearchgate.net In this environment, the La³⁺ ion was found to be coordinated by five nitrate anions, all acting as bidentate ligands, resulting in a total of 10 La-O contacts. uniroma1.it This contrasts with smaller lanthanides like Lutetium(III), which under the same conditions coordinates more nitrate molecules but with a mix of bidentate and monodentate modes. uniroma1.it
Table 9.2: Summary of Ab Initio Calculation Findings for Lanthanum(III) Nitrate Systems
| Method | System | Key Findings | Coordination Number (CN) / Geometry | Reference |
|---|---|---|---|---|
| Ab Initio Quantum Mechanics | La(III)(NO₃⁻)n (gas phase) | Bidentate coordination of nitrate is strongly preferred. | Not Applicable | capes.gov.br |
| Ab Initio Quantum Mechanics | La(NO₃)₃(H₂O)m (gas phase) | Monodentate and bidentate nitrate binding become energetically similar; leads to varied CNs. | CN can range from 9 to 11 depending on water and nitrate coordination. | capes.gov.br |
| Ab Initio MD | La³⁺ in Ethyl-ammonium Nitrate | La³⁺ coordinates 5 nitrate anions, all acting as bidentate ligands. | 10 (Oxygen atoms) | uniroma1.itresearchgate.net |
| Ab Initio QM/MM MD | La³⁺ in Water | Co-existence of nine- and ten-coordinated aqua ions; weak ion-ligand bond. | 9 and 10 | researchgate.net |
Density Functional Theory (DFT) Applications for Vibrational Analysis
Density Functional Theory (DFT) has proven to be a valuable tool for interpreting the vibrational spectra (Raman and infrared) of lanthanum(III) nitrate solutions. By calculating the vibrational frequencies of proposed structures, DFT can help assign spectral features to specific molecular motions and confirm the presence of certain species in solution.
DFT calculations have been successfully used to model the hydrated La³⁺ ion, [La(H₂O)₉]³⁺. rsc.orgrsc.org These calculations, often incorporating a polarizable continuum model to simulate the solvent environment, yield geometries (bond distances and angles) that are in good agreement with experimental and simulation data. rsc.orgresearchgate.net Crucially, the calculated frequency for the symmetric La-O stretching mode (the "breathing" mode of the aqua ion) is found to be around 328.2 cm⁻¹, which is very close to the experimentally observed weak Raman band at 343 cm⁻¹. rsc.orgrsc.org This agreement provides strong evidence for the stability of the nona-aqua La(III) ion in dilute solutions. rsc.org
Furthermore, DFT has been employed to study the structural parameters and vibrational properties of lanthanide nitride compounds, which can be synthesized from lanthanum(III) nitrate. acs.org DFT modeling is also used to investigate the effects of hydration on the structure of lanthanide nitrate complexes in solution and the solid state. dntb.gov.ua These studies help to understand how the coordination environment changes upon dissolution and with varying concentrations, complementing experimental techniques like Raman spectroscopy and EXAFS. dntb.gov.uaresearchgate.net
Table 9.3: DFT Calculated vs. Experimental Vibrational Frequencies for La(III) Aqua Ion
| Species | Vibrational Mode | DFT Calculated Frequency (cm⁻¹) | Experimental Raman Frequency (cm⁻¹) | Reference |
|---|
Modeling of Ion-Pair Formation and Aggregation Phenomena
Theoretical models are essential for understanding the processes of ion-pair formation and subsequent aggregation of lanthanum(III) nitrate in solution, particularly in solvents with lower dielectric constants than water.
In aqueous solutions, Raman spectroscopy and DFT studies indicate that while the La³⁺ ion exists as a fully hydrated aqua ion in dilute solutions, the formation of nitrato-complexes of the type [La(OH₂)₉₋ₙ(NO₃)ₙ]³⁻ⁿ (for n=1, 2) occurs as the concentration increases. rsc.orgrsc.org These are considered weak contact ion pairs that disappear upon significant dilution. rsc.orgrsc.org The formation of outer-sphere ion pairs is also suggested at high concentrations. rsc.org
The tendency for ion pairing is much more pronounced in solvents like methanol. MD simulations have directly observed the formation of inner-sphere contact ion pairs in methanol, which is not seen in parallel simulations of aqueous solutions. nih.gov This is attributed to the lower dielectric constant of methanol, which does not screen the electrostatic attraction between the La³⁺ cation and NO₃⁻ anion as effectively as water. nih.govacs.org
Beyond simple ion pairing, MD simulations have revealed the formation of larger, branched-like polynuclear clusters in methanol solutions of La(NO₃)₃. nih.govacs.org Graph theory analysis of simulation trajectories identified the predominant species as clusters containing 3, 7, and 8 La³⁺ cations. nih.govacs.org In these aggregates, the lanthanum centers are linked by "monodentate" nitrate bridges. nih.govacs.org The origin of this aggregation has been modeled using the Bjerrum theory for dilute solutions, which allowed for the estimation of the binding constant for the La³⁺-NO₃⁻ ion pair. nih.govacs.org The calculated pK° of 5.32 at 25 °C indicates a strong propensity for ion pairing, which is the initial step leading to nitrato-bridging polymerization and the formation of these large clusters. nih.govacs.org
Table 9.4: Theoretical Modeling of Lanthanum(III) Nitrate Ion Pairing and Aggregation
| Method/Theory | Solvent | Phenomenon Studied | Key Findings | Reference |
|---|---|---|---|---|
| Raman Spectroscopy & DFT | Water | Contact Ion Pair Formation | Formation of weak [La(OH₂)₉₋ₙ(NO₃)ₙ]³⁻ⁿ complexes at concentrations >0.1 M. | rsc.orgrsc.org |
| Molecular Dynamics (MD) | Methanol | Contact Ion Pair Formation | Nitrate anions enter the first coordination shell to form inner-sphere complexes. | nih.gov |
| Molecular Dynamics (MD) | Methanol | Aggregation | Formation of branched polynuclear clusters (3, 7, and 8 La³⁺ units) linked by monodentate nitrate bridges. | nih.govacs.org |
Q & A
Q. What are the key physicochemical properties of Lanthanum(III) nitrate hydrate relevant to its use in synthesis?
this compound (La(NO₃)₃·xH₂O) typically exists in varying hydration states (3–6 H₂O) depending on synthesis conditions . Key properties include:
- Molecular weight : 324.92 (anhydrous basis) to 433.01 (hexahydrate) .
- Solubility : Highly water-soluble, enabling homogeneous precursor solutions for materials synthesis .
- Purity : High-purity grades (99.9–99.999% trace metals basis) minimize interference from rare earth impurities (e.g., ≤2000 ppm) in catalysis and nanomaterials research .
- Thermal stability : Decomposes at ~40–126°C, forming La₂O₃ upon calcination .
Q. How should researchers handle and store this compound to ensure safety and stability?
- Handling : Use PPE (gloves, lab coat, goggles) and work in a fume hood due to its oxidizing properties (OSHA Class 5.1) and potential respiratory irritation .
- Storage : Keep in airtight containers, away from moisture and organic materials. Desiccate at room temperature to prevent hydration state changes .
- Waste disposal : Separate from incompatible chemicals (e.g., reducers) and treat via professional hazardous waste services .
Q. What analytical techniques are recommended for characterizing the purity of La nitrate hydrate?
- Trace metal analysis : ICP-MS or ICP-OES to quantify impurities (e.g., ≤2000 ppm rare earth metals) .
- Hydration determination : Thermogravimetric analysis (TGA) to measure H₂O content and decomposition steps .
- Structural verification : XRD for crystallinity and FT-IR to confirm nitrate (NO₃⁻) and hydrate (O-H) functional groups .
Advanced Research Questions
Q. What methods are used to synthesize mixed-metal oxides using La nitrate hydrate as a precursor?
- Pechini method : Dissolve stoichiometric ratios of La(NO₃)₃·xH₂O with other metal nitrates (e.g., Sr, Mn, Co) in aqueous solution. Add chelating agents (e.g., citric acid), polymerize at 80–100°C, and calcine at 600–800°C to form perovskites (e.g., La₀.₈Sr₀.₂Mn₀.₅Co₀.₅O₃) .
- Co-precipitation : Adjust pH to precipitate hydroxides, followed by thermal decomposition. Example: LaFeO₃ synthesis for catalytic applications .
Q. How does the degree of hydration affect the thermal decomposition pathway of La nitrate hydrate?
- Hexahydrate (La(NO₃)₃·6H₂O) : Decomposes in three stages: (1) loss of free H₂O (<150°C), (2) nitrate ligand breakdown (150–400°C), and (3) La₂O₃ formation (>600°C) .
- Variable hydration (3–5 H₂O) : Alters decomposition kinetics and intermediate phases. Use TGA-DSC to optimize calcination protocols for specific oxide morphologies .
Q. How can impurities in La nitrate hydrate impact catalytic performance in nanoparticle synthesis?
Q. What role does La nitrate hydrate play in synthesizing transparent nanophosphor films?
Q. How is La nitrate hydrate utilized in analytical chemistry applications?
- Fluoride detection : Complex with alizarin to form La-alizarin complexone, a spectrophotometric probe for F⁻ in food safety testing (GB/T 5009.36-2003) .
- Interference suppression : La³⁺ masks competing ions (e.g., PO₄³⁻) in atomic absorption spectroscopy .
Methodological Considerations
- Hydration state control : Pre-dry samples at 60°C for 24 hours to standardize hydration levels before synthesis .
- Solution preparation : Dissolve in dilute HNO₃ (e.g., 70 drops per 15.79 g H₂O) to prevent hydrolysis and ensure solubility .
- Calcination optimization : Use heating rates ≤5°C/min in air to avoid explosive nitrate decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
